molecular formula C26H31NO7 B11122799 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122799
M. Wt: 469.5 g/mol
InChI Key: VEVVEGLWOJEMMF-GYHWCHFESA-N
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Description

3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, each requiring specific reagents and conditions:

    Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methylation reactions. These reactions typically require the use of oxidizing agents and methylating agents, respectively.

    Attachment of the Benzoyl Group: The benzoyl group can be attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s functional groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Due to its structural complexity, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique properties could be utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE
  • **3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-IMINE

Uniqueness

The uniqueness of 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its complex structure

Properties

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO7/c1-16(2)15-34-19-9-6-17(7-10-19)24(29)22-23(18-8-11-20(28)21(14-18)33-4)27(12-5-13-32-3)26(31)25(22)30/h6-11,14,16,23,28-29H,5,12-13,15H2,1-4H3/b24-22-

InChI Key

VEVVEGLWOJEMMF-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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